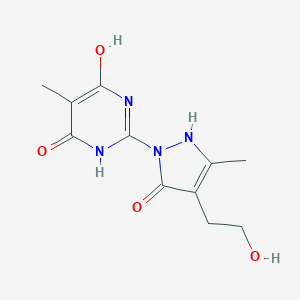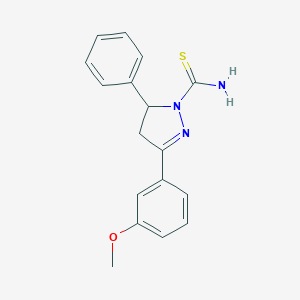![molecular formula C21H16ClN3O3S2 B276206 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276206.png)
3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as compound X, is a thieno[3,2-d]pyrimidine derivative that has shown promising results in scientific research. This compound has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X is not fully understood. However, it is believed that the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one acts by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. For example, in cancer research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to inhibit the activity of NF-κB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious disease research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to have antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which reduces the risk of toxicity and side effects. However, one of the limitations of using 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many future directions for the research of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X involves the reaction of 2-chloroethyl isocyanate with 3-methoxybenzaldehyde to form a key intermediate. This intermediate is then reacted with 2-mercaptothiophene-3-carboxylic acid to yield 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X. The synthesis method has been optimized to achieve high yields and purity of the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
Molekularformel |
C21H16ClN3O3S2 |
|---|---|
Molekulargewicht |
458 g/mol |
IUPAC-Name |
3-amino-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-28-13-6-4-5-12(9-13)18-10-16-19(30-18)20(27)25(23)21(24-16)29-11-17(26)14-7-2-3-8-15(14)22/h2-10H,11,23H2,1H3 |
InChI-Schlüssel |
WWJDYQGYPKEYHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4Cl)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)



![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)
![N-methyl-N'-[({5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B276144.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276147.png)